![molecular formula C13H18O6 B15126475 2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxymethylphenol 1-O-rhamnoside typically involves chemical synthesis. The process includes the methylation of phenol followed by the glycosylation of rhamnosides . The specific steps are as follows:
Methylation of Phenol:
Glycosylation of Rhamnosides: This step involves the attachment of a rhamnose sugar molecule to the hydroxymethylphenol.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 4-Hydroxymethylphenol 1-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, potentially converting quinones back to phenols.
Substitution: This reaction involves the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols.
Substitution: Formation of substituted phenolic compounds.
科学的研究の応用
4-Hydroxymethylphenol 1-O-rhamnoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenolic reactions and glycosylation processes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 4-Hydroxymethylphenol 1-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
類似化合物との比較
4-Hydroxymethylphenol 1-O-rhamnoside can be compared with other similar phenolic compounds, such as:
4-Hydroxyphenyl 1-O-rhamnoside: Similar structure but lacks the methyl group on the phenol.
4-Methoxyphenyl 1-O-rhamnoside: Similar structure but has a methoxy group instead of a hydroxymethyl group.
4-Hydroxybenzyl 1-O-rhamnoside: Similar structure but has a benzyl group instead of a hydroxymethyl group.
Uniqueness: 4-Hydroxymethylphenol 1-O-rhamnoside is unique due to its specific combination of a hydroxymethyl group and a rhamnose sugar, which imparts distinct chemical and biological properties .
特性
分子式 |
C13H18O6 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
2-[4-(hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3 |
InChIキー |
VKJJAXLYSFNXBM-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


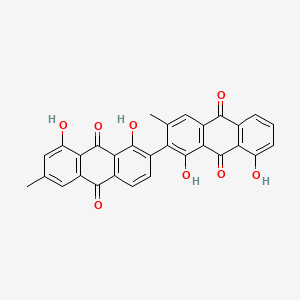
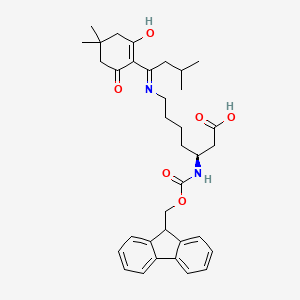

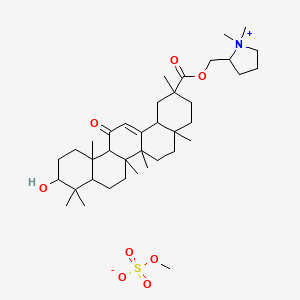


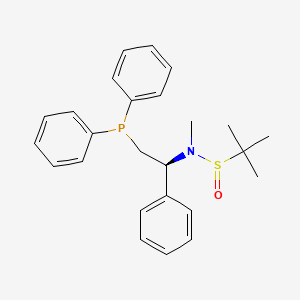
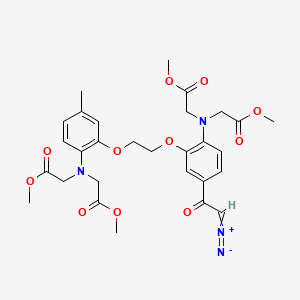
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
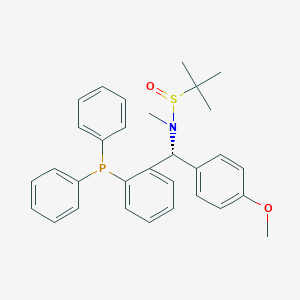
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
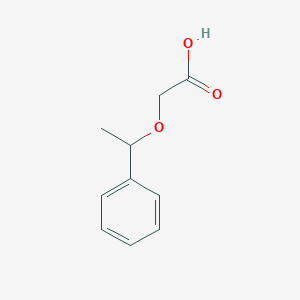

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
